Congressane

strain energy thermochemistry force field parameterization

Congressane (syn. diamantane, diadamantane; CAS 2292-79-7) is a pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane with the molecular formula C14H20 and a molecular weight of 188.31 g·mol⁻¹.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 2292-79-7
Cat. No. B1210604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCongressane
CAS2292-79-7
SynonymsAdamantane
Diamantane
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESC1C2CC3C4C1C5CC(C4)CC3C5C2
InChIInChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2
InChIKeyZICQBHNGXDOVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Congressane (CAS 2292-79-7) – A Second-Generation Diamondoid Cage Hydrocarbon for High-Stability Procurement


Congressane (syn. diamantane, diadamantane; CAS 2292-79-7) is a pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane with the molecular formula C14H20 and a molecular weight of 188.31 g·mol⁻¹ [1]. It belongs to the diamondoid hydrocarbon family, representing the second member of the homologous series after adamantane [2]. Diamondoids are characterized by cage-like structures that mimic subunits of the diamond lattice, imparting unusually low surface energies, high densities, pronounced hydrophobicity, elevated thermal stability, and resistance to oxidation [3]. Congressane is a white to light-yellow crystalline powder with a melting point of 243–247 °C and a density of 1.092 g·cm⁻³ [4].

Congressane Procurement Risk – Why Adamantane and Triamantane Cannot Serve as Drop-In Replacements


Despite their shared diamondoid classification, congressane (diamantane, C14) differs fundamentally from its closest analogs, adamantane (C10) and triamantane (C18), in thermodynamic, structural, and phase-behavior properties that preclude simple interchange. Congressane's strain energy is twice that of adamantane, reflecting distinct molecular mechanics that affect reactivity and thermal decomposition pathways [1]. It exhibits two high-temperature solid–solid phase transitions absent in adamantane, which directly impact processability, formulation, and deposition behavior in industrial gas-handling systems [2]. Furthermore, congressane's plastically crystalline phase provides mechanical deformation characteristics not replicated by adamantane or triamantane [3]. These quantifiable differences mean that substituting congressane with a smaller or larger diamondoid without re-optimizing process parameters risks failure in applications that exploit its unique thermophysical profile.

Congressane vs. Adamantane – Quantitative Differentiation Evidence for Scientific Selection


Strain Energy: Congressane Exhibits 2× the Strain of Adamantane (15.5 vs. 7.7 kcal·mol⁻¹)

Congressane (diamantane) possesses a strain energy of 15.5 kcal·mol⁻¹, exactly twice that of adamantane at 7.7 kcal·mol⁻¹, as derived from experimental enthalpies of formation combined with the Schleyer and Allinger strain-free increments [1]. The quantitation indicates that congressane accumulates significant angle and torsional strain due to its fused pentacyclic cage, making it a more rigorous test case for computational force field parameterization and influencing its reactivity profile relative to the less-strained adamantane scaffold [2]. This two-fold difference is not a marginal distinction; it places congressane in a distinct energetic category that must be accounted for in any application where thermochemical stability or decomposition kinetics matter.

strain energy thermochemistry force field parameterization

Enthalpy of Formation: Congressane Is Thermodynamically More Stable Than Adamantane in the Condensed Phase

The standard enthalpy of formation of solid congressane (diamantane) is ΔH°f(solid) = −57.80 ± 0.61 kcal·mol⁻¹, compared to adamantane at ΔH°f(solid) = −46.02 ± 0.07 kcal·mol⁻¹, measured via static-bomb combustion calorimetry under identical conditions [1]. The gas-phase values are −34.87 ± 0.64 kcal·mol⁻¹ for congressane and −31.76 ± 0.32 kcal·mol⁻¹ for adamantane [1]. The more negative ΔH°f for congressane indicates greater thermodynamic stability on a per-mole basis, reflecting the compact, diamond-like lattice energy. Additionally, independent combustion experiments yielded a standard enthalpy of combustion for diamantane of ΔH°c = −(1932.31 ± 0.40) kcal·mol⁻¹ [2].

enthalpy of formation combustion calorimetry thermodynamic stability

Solid–Solid Phase Transitions: Congressane Exhibits Two High-Temperature Transitions (440.43 K and 407.22 K) vs. Adamantane’s Single Low-Temperature Transition (208.62 K)

Differential scanning calorimetry reveals that congressane (diamantane) undergoes two distinct solid–solid phase transitions at TtransA = 440.43 K (ΔHtransA = 8960 J·mol⁻¹) and TtransB = 407.22 K (ΔHtransB = 4445 J·mol⁻¹) [1]. In contrast, adamantane exhibits only a single solid–solid transition at 208.62 K, far below the practical temperature range for most industrial processes [1]. The presence of two high-temperature transitions in congressane implies a richer polymorphic landscape with three solid phases (I, II, III) between ambient and the melting point, whereas adamantane remains in a single solid phase above 208.62 K [2]. This multiplicity of solid phases affects solubility, deposition kinetics, and mechanical behavior in gas-pipeline and high-pressure environments.

solid–solid phase transition differential scanning calorimetry polymorphism

Plastically Crystalline Phase: Congressane Forms a Plastic Crystal Over Wide Temperature Ranges, Unlike Adamantane

Congressane (diamantane) and several of its derivatives exist in the plastically crystalline (orientationally disordered) phase over broad temperature intervals, as confirmed by differential scanning calorimetry [1]. In the plastic phase, molecules retain long-range positional order but gain rotational freedom, imparting waxy, deformable mechanical properties not observed in ordinary crystalline solids. Adamantane also exhibits a plastic phase, but the temperature window and enthalpy characteristics differ substantially from congressane, and the plastically crystalline behavior of congressane is directly linked to its larger molecular moment of inertia and increased strain energy [2]. Congressane's plastic phase has a higher transition entropy and a broader operational temperature range, making it the preferred diamondoid for solid-state electrolyte or molecular rotor applications.

plastic crystal orientational disorder solid-state electrolyte

Aqueous Solubility: Congressane Is 2.5× More Soluble in Hot Water Than Adamantane at 493 K

At 493 K and approximately 5 MPa, the equilibrium mole fraction solubility of congressane (diamantane) in pressurized hot water is x2 ≈ 87.0 × 10⁻⁹, compared to adamantane at x2 ≈ 34.6 × 10⁻⁹ under the same conditions [1]. This represents a factor-of-2.5 higher aqueous solubility for congressane, despite its larger molecular weight. The differential solubility behavior is attributed to congressane's higher entropy of solution and the presence of two high-temperature solid phases that alter the pure-solute fugacity. Additionally, the temperature coefficient of solubility (∂ ln x2/∂T) is 0.060 K⁻¹ for congressane versus 0.050 K⁻¹ for adamantane, indicating a steeper solubilization response to temperature increase [1].

aqueous solubility pressurized hot water environmental fate

Congressane Application Scenarios – Where Quantitative Differentiation Drives Procurement Decisions


Computational Chemistry Force Field Validation and Parameterization

Congressane’s strain energy (15.5 kcal·mol⁻¹) is exactly twice that of adamantane (7.7 kcal·mol⁻¹), providing a stringent benchmark for evaluating the accuracy of molecular mechanics force fields (MM2, MM3, OPLS, COMPASS) on cage hydrocarbons [1]. Procurement of high-purity congressane (≥98% GC) enables computational groups to validate energy minimizations and vibrational frequency predictions against experimentally determined enthalpies of formation and heat capacity data from 5 to 540 K [2], ensuring that force field parameter sets are robust across the diamondoid series.

Gas Pipeline Deposit Mitigation and Solubility-Driven Removal

Congressane’s three solid phases and two high-temperature solid–solid transitions (407.22 K and 440.43 K) directly affect its deposition and dissolution behavior in natural gas pipelines [1]. Its aqueous solubility in pressurized hot water at 493 K (x2 ≈ 87.0 × 10⁻⁹) is 2.5× higher than that of adamantane, making congressane the more tractable diamondoid for hydrothermal cleaning protocols [2]. Operators dealing with diamondoid fouling should prioritize congressane-specific phase-diagram data when designing solvent-based deposit removal strategies.

Plastic Crystal and Solid-State Electrolyte Development

The well-characterized plastically crystalline phase of congressane, stable over a wide temperature range and documented by differential scanning calorimetry, makes it a superior molecular platform for solid-state ion conductors and molecular rotor materials [1]. Compared to adamantane, congressane’s higher molecular moment of inertia and dual solid-phase transitions provide a broader plastic crystal window, which is critical for applications requiring orientational disorder with retained positional order, such as anhydrous proton conductors and ferroelectric crystals [2].

Thermochemical Reference Standard for Diamondoid Hydrocarbons

Congressane’s standard enthalpy of formation (ΔH°f,solid = −57.80 ± 0.61 kcal·mol⁻¹) and combustion enthalpy (ΔH°c = −1932.31 ± 0.40 kcal·mol⁻¹), determined by static-bomb combustion calorimetry, establish it as a certified thermochemical reference for the C14 diamondoid class [1][2]. In contrast to adamantane (−46.02 kcal·mol⁻¹), congressane’s more exothermic formation enthalpy and extensive heat-capacity characterization from 5 to 540 K provide a complete thermochemical profile suitable for calibrating calorimeters and validating computational thermochemistry codes.

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